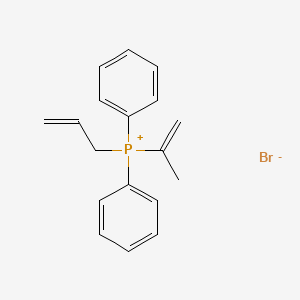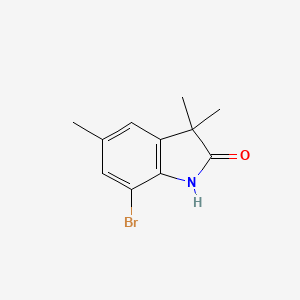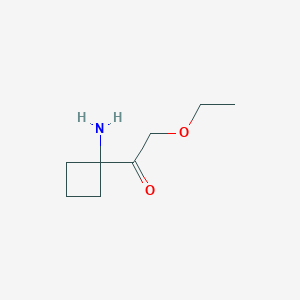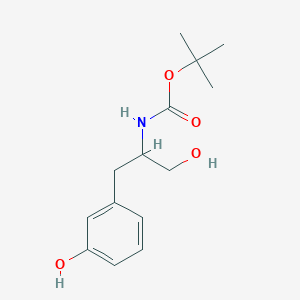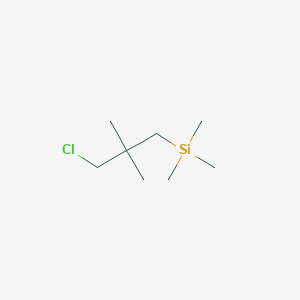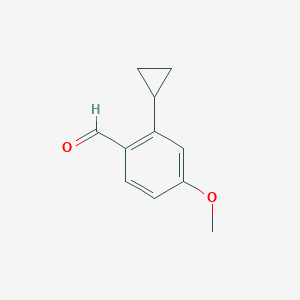
3-Amino-1-cyclopropyl-3-methylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-cyclopropyl-3-methylbutan-2-one is an organic compound with the molecular formula C(_8)H(_15)NO This compound features a cyclopropyl group, a methyl group, and an amino group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amination of Cyclopropyl Ketone: One common method involves the amination of cyclopropyl ketone derivatives. This process typically uses ammonia or primary amines under catalytic conditions to introduce the amino group.
Reductive Amination: Another approach is the reductive amination of 3-cyclopropyl-3-methylbutan-2-one. This method involves the reaction of the ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
Industrial production of 3-Amino-1-cyclopropyl-3-methylbutan-2-one often employs large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically converting the amino group to a nitro group or the ketone to a carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: 3-Nitro-1-cyclopropyl-3-methylbutan-2-one.
Reduction: 3-Amino-1-cyclopropyl-3-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-Amino-1-cyclopropyl-3-methylbutan-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with enzymes and receptors. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and functional groups make it valuable for creating compounds with specific desired properties.
Mecanismo De Acción
The mechanism by which 3-Amino-1-cyclopropyl-3-methylbutan-2-one exerts its effects depends on its interaction with molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-cyclopropyl-3-methylbutan-2-ol: Similar structure but with an alcohol group instead of a ketone.
3-Amino-1-cyclopropyl-3-methylbutan-2-ol: Similar structure but with an alcohol group instead of a ketone.
3-Amino-1-cyclopropyl-3-methylbutan-2-one oxime: Similar structure but with an oxime group instead of a ketone.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group, a methyl group, and an amino group on a butanone backbone. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
3-amino-1-cyclopropyl-3-methylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-8(2,9)7(10)5-6-3-4-6/h6H,3-5,9H2,1-2H3 |
Clave InChI |
IXXCVLQEAJXLRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)CC1CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



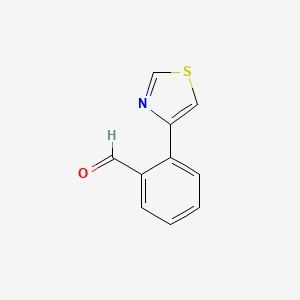
methanol](/img/structure/B13156400.png)

